2-(5-Formylpyridin-3-yl)benzonitrile
Description
Contextualization within the Chemistry of Formylpyridines and Benzonitriles
The chemical identity of 2-(5-Formylpyridin-3-yl)benzonitrile is deeply rooted in the properties of its constituent parts: formylpyridines and benzonitriles.
Formylpyridines , such as 2-formylpyridine and 2-hydroxy-5-formylpyridine, are a class of pyridine (B92270) derivatives characterized by the presence of an aldehyde (formyl) group. chemspider.comlookchem.comchemicalbook.com The nitrogen atom in the pyridine ring imparts a degree of basicity and influences the reactivity of the entire molecule. chemenu.com This nitrogen atom can participate in hydrogen bonding, which can enhance the pharmacokinetic properties of drug molecules. nih.gov The pyridine scaffold itself is a fundamental building block in a vast number of pharmaceuticals and bioactive compounds. nih.govnih.govnih.gov The aldehyde group is a versatile functional group that can undergo a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various coupling reactions. smolecule.com
Benzonitriles , on the other hand, are aromatic compounds containing a cyano (-CN) group attached to a benzene (B151609) ring. atamankimya.com The cyano group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring. vulcanchem.com Benzonitrile (B105546) and its derivatives are crucial intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. atamankimya.commedcraveonline.com The nitrile group itself can serve as a precursor to other functional groups, such as amines and amides, through reactions like hydrolysis and reduction. wikipedia.org
Structural Features and Key Functional Groups of this compound
The molecular structure of this compound is defined by the specific arrangement of its constituent atoms and functional groups. The molecule has a molecular formula of C₁₃H₈N₂O and a molecular weight of approximately 208.22 g/mol . chemenu.comchemscene.com
Key structural features include:
A Pyridine Ring: A six-membered heterocyclic ring containing one nitrogen atom. chemenu.com
A Benzene Ring: A six-membered aromatic hydrocarbon ring.
A Formyl Group (-CHO): An aldehyde group attached to the 5-position of the pyridine ring.
A Cyano Group (-CN): A nitrile group attached to the 2-position of the benzene ring.
The spatial arrangement of these groups, with the benzonitrile moiety at the 3-position and the formyl group at the 5-position of the pyridine ring, creates a unique electronic and steric environment. This specific substitution pattern dictates the molecule's reactivity and potential interactions with biological targets.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1346691-54-0 chemenu.combldpharm.com |
| Molecular Formula | C₁₃H₈N₂O chemscene.comepa.gov |
| Molecular Weight | 208.22 g/mol chemenu.comchemscene.com |
| MDL Number | MFCD19688886 chemenu.com |
Significance of Pyridine-Benzonitrile Hybrid Scaffolds in Organic Synthesis
The combination of pyridine and benzonitrile functionalities within a single molecular framework, as seen in this compound, creates a "hybrid scaffold" with considerable importance in organic synthesis. This significance stems from several key aspects:
Versatility in Further Functionalization: The presence of both a formyl group and a nitrile group provides two distinct reactive sites. This allows for a wide range of subsequent chemical modifications, enabling the synthesis of a diverse library of derivatives. For instance, the formyl group can be a handle for Wittig-type olefination reactions, while the nitrile can be hydrolyzed or reduced. orgsyn.org
Foundation for Complex Molecules: Pyridine-benzonitrile scaffolds serve as key intermediates in the construction of more complex molecules. The ability to selectively react at different positions on the two aromatic rings allows for the stepwise assembly of intricate molecular architectures.
Access to Novel Chemical Space: The unique combination of electronic and steric properties of these hybrid scaffolds allows chemists to explore novel areas of chemical space. This exploration is crucial for the discovery of new compounds with potentially valuable biological activities. For example, the related compound perampanel, which also contains a pyridine-benzonitrile structure, is a noncompetitive AMPA receptor antagonist. nih.gov
Modulation of Physicochemical Properties: The interplay between the electron-donating/withdrawing nature of substituents on both the pyridine and benzene rings allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity. This is a critical aspect in the design of new drug candidates. nih.gov
Structure
3D Structure
Properties
CAS No. |
1346691-54-0 |
|---|---|
Molecular Formula |
C13H8N2O |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(5-formylpyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C13H8N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-9H |
InChI Key |
RQZIIZOCUWGJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Formylpyridin 3 Yl Benzonitrile
Retrosynthetic Analysis of 2-(5-Formylpyridin-3-yl)benzonitrile
Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comub.edu For this compound, the key bond for disconnection is the C-C bond between the pyridine (B92270) and benzonitrile (B105546) rings. This disconnection simplifies the target molecule into two key synthons: a 3,5-disubstituted pyridine derivative and a 2-substituted benzonitrile derivative.
A primary retrosynthetic disconnection of the central carbon-carbon bond between the pyridine and benzonitrile rings suggests a cross-coupling reaction as the key bond-forming step. This leads to two potential precursor fragments: a substituted pyridine and a substituted benzonitrile. Further disconnection of the functional groups on these fragments reveals simpler starting materials. For instance, the formyl group can be derived from a hydroxymethyl or a bromo group, and the nitrile group can be introduced from a halide or an amine.
Convergent and Linear Synthetic Strategies for the Benzonitrile-Pyridine Framework
The assembly of the core benzonitrile-pyridine framework can be approached through either a linear or a convergent synthesis.
Linear Synthesis: In a linear synthesis, the molecule is constructed in a stepwise manner, with each reaction building upon the previous one. chemistnotes.comyoutube.com A possible linear approach for this compound could involve starting with a pre-functionalized pyridine or benzonitrile and sequentially adding the remaining functionalities and the second aromatic ring. However, linear syntheses can be inefficient due to the cumulative loss of yield at each step. wikipedia.orglibretexts.org
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential construction of the molecule from a single starting material. chemistnotes.com | Simpler planning. | Lower overall yield, longer reaction sequences. youtube.com |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. fiveable.me | Higher overall yield, greater flexibility, shorter overall reaction time. chemistnotes.comyoutube.com | Requires more complex planning and synthesis of multiple fragments. |
Introduction and Functionalization of the Formyl Moiety
The introduction of the formyl group onto the pyridine ring is a critical step in the synthesis. This can be achieved through the oxidation of a corresponding alcohol or through direct formylation of the aromatic ring.
The oxidation of a primary alcohol to an aldehyde is a common and effective method for introducing a formyl group. wikipedia.orgbyjus.com This approach requires the prior synthesis of the corresponding hydroxymethylpyridine derivative. Several reagents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions.
The oxidation of primary alcohols to aldehydes must be carefully controlled to prevent over-oxidation to carboxylic acids. chemguide.co.uklibretexts.org This is often achieved by using specific oxidizing agents or by distilling the aldehyde as it is formed. chemguide.co.uk
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Pyridinium (B92312) chlorochromate (PCC) | Anhydrous CH2Cl2, room temperature | Mild and selective for the formation of aldehydes. libretexts.org |
| Dess-Martin periodinane (DMP) | CH2Cl2, room temperature | Mild conditions, high yields, short reaction times. wikipedia.org |
| Swern Oxidation (DMSO, oxalyl chloride, Et3N) | -78 °C to room temperature | Effective for a wide range of substrates. libretexts.org |
Direct formylation of the pyridine ring at the C5 position presents a challenge due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution. wikipedia.org However, several methods have been developed to achieve this transformation.
The Vilsmeier-Haack reaction, which employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a classic method for formylating electron-rich aromatic compounds. researchgate.net While direct formylation of unsubstituted pyridine is difficult, the reaction can be successful on activated pyridine derivatives or through more recently developed methodologies. acs.orgchinesechemsoc.orgacs.org
| Reaction | Reagents | Applicability |
| Vilsmeier-Haack Reaction | DMF, POCl3 | Typically used for electron-rich aromatics, but can be applied to activated pyridines. researchgate.net |
| Reimer-Tiemann Reaction | CHCl3, NaOH | Generally used for phenols, but can be adapted for some heterocyclic systems. wikipedia.org |
| Duff Reaction | Hexamethylenetetramine, acid | Suitable for activated aromatic compounds. wikipedia.org |
Nitrile Group Formation and Manipulation in the Benzonitrile Moiety
The introduction of the nitrile group is another key step in the synthesis of the target molecule. This is most commonly achieved through a cyanation reaction.
Cyanation reactions involve the introduction of a cyano (-CN) group onto an aromatic ring. A common strategy is the transition-metal-catalyzed cross-coupling of an aryl halide or triflate with a cyanide source.
The Rosenmund-von Braun reaction, a classic method, involves the reaction of an aryl halide with copper(I) cyanide at elevated temperatures. Modern variations often utilize palladium or nickel catalysts, which can offer milder reaction conditions and broader substrate scope. tezu.ernet.inorganic-chemistry.org
| Reaction Name | Typical Substrate | Cyanide Source | Catalyst/Conditions |
| Rosenmund-von Braun Reaction | Aryl halide | CuCN | High temperature |
| Palladium-catalyzed Cyanation | Aryl halide/triflate | Zn(CN)2, K4[Fe(CN)6], NaCN | Pd catalyst (e.g., Pd(PPh3)4), ligand |
| Copper-catalyzed Cyanation | Aryl halide | NaCN, KCN | CuI, ligand |
Recent advancements have also focused on cyanide-free methods for the synthesis of aryl nitriles, which offer safety and environmental benefits. unipr.it
Functional Group Interconversions Leading to the Nitrile
The introduction of the nitrile functional group is a critical step in the synthesis of this compound. Several established methods for functional group interconversion can be employed to form the cyano group on the benzene (B151609) ring.
One common approach is the dehydration of a primary amide. In this scenario, a precursor such as 2-(5-Formylpyridin-3-yl)benzamide would be treated with a dehydrating agent to yield the target nitrile. A variety of reagents are effective for this transformation, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃) in pyridine, or thionyl chloride (SOCl₂). vanderbilt.edu
Another prominent method is the displacement of a halide or sulfonate with a cyanide anion, a reaction known as cyanation. vanderbilt.edu For instance, a precursor like 2-bromo-6-(5-formylpyridin-3-yl)benzene could undergo reaction with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), often facilitated by a phase-transfer catalyst like 18-crown-6 in a polar aprotic solvent like DMSO. vanderbilt.edu
The Sandmeyer reaction provides a pathway from an amino group. An intermediate, such as 2-(5-Formylpyridin-3-yl)aniline, can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and an acid). The subsequent treatment of this diazonium salt with a copper(I) cyanide solution would furnish the desired nitrile.
Finally, the conversion of aldehydes to nitriles offers a direct route. A precursor aldehyde can be transformed into an oxime by reacting with hydroxylamine (B1172632) hydrochloride. Subsequent dehydration of this oxime using reagents like phosphorus pentoxide can yield the nitrile. vanderbilt.eduresearchgate.net
Table 1: Common Reagents for Nitrile Synthesis from Amides
| Dehydrating Agent | Typical Conditions |
|---|---|
| Phosphorus Pentoxide (P₂O₅) | Heating, neat or in a high-boiling solvent |
| Phosphoryl Chloride (POCl₃) | Pyridine, reflux |
| Thionyl Chloride (SOCl₂) | Reflux |
Metal-Catalyzed Cross-Coupling Approaches to the Aryl-Aryl Bond
The formation of the pivotal bond connecting the pyridine and benzonitrile rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, which are essential given the presence of the reactive formyl and nitrile moieties.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is arguably one of the most versatile and widely used methods for C-C bond formation. nih.govnih.gov This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of this compound, two primary retrosynthetic disconnections are possible:
Route A: Coupling of (5-formylpyridin-3-yl)boronic acid (or its pinacol ester) with 2-bromobenzonitrile.
Route B: Coupling of 3-bromo-5-formylpyridine with (2-cyanophenyl)boronic acid.
Both routes are viable, and the choice often depends on the availability and stability of the starting materials. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The conditions must be carefully selected to be mild enough to preserve the formyl group. mdpi.com Heterocyclic substrates, especially those with nitrogen, can sometimes pose challenges, but modern catalyst systems have largely overcome these limitations. nih.govbeilstein-journals.org
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | PPh₃, dppf, XPhos, RuPhos | Stabilizes the catalyst and facilitates the catalytic cycle |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and facilitates transmetalation |
Negishi and Stille Coupling Considerations
The Negishi and Stille reactions provide powerful alternatives to the Suzuki coupling for constructing the aryl-aryl bond.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide catalyzed by a palladium or nickel complex. nih.govresearchgate.net A potential route would involve the coupling of a (5-formylpyridin-3-yl)zinc halide with 2-bromobenzonitrile, or vice versa. Organozinc reagents are known for their high reactivity, often allowing for milder reaction conditions compared to other methods. researchgate.net
The Stille reaction utilizes an organotin (organostannane) reagent coupling with an organic halide or triflate, catalyzed by palladium. wikipedia.orgwiley-vch.de For instance, 3-bromo-5-formylpyridine could be coupled with tributyl(2-cyanophenyl)stannane. Stille couplings are renowned for their excellent functional group tolerance. wiley-vch.de However, a significant drawback is the high toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. wikipedia.org
The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Table 3: Comparison of Cross-Coupling Methods
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters | Low toxicity, commercial availability of reagents, stable reagents | Can require strong bases |
| Negishi | Organozinc halides | High reactivity, mild conditions, functional group tolerance | Moisture and air sensitivity of reagents |
Buchwald-Hartwig Amination Precursors
While the Buchwald-Hartwig amination is primarily a method for C-N bond formation, it can be strategically employed in a multi-step synthesis to create a precursor for the nitrile group. wikipedia.orgacsgcipr.org This approach would involve introducing an amino group onto one of the aromatic rings, which is then converted to the nitrile.
Chemical Reactivity and Transformation Mechanisms of 2 5 Formylpyridin 3 Yl Benzonitrile
Reactivity of the Nitrile Group
Hydrolysis and Alcoholysis of the Nitrile Group
The nitrile group (-C≡N) in 2-(5-Formylpyridin-3-yl)benzonitrile can undergo hydrolysis to form a carboxylic acid or an amide intermediate. This reaction can be catalyzed by either acid or base. google.comrsc.org
Acid-Catalyzed Hydrolysis:
Alkaline-Catalyzed Hydrolysis:
In the presence of a base, such as sodium hydroxide (B78521) or barium hydroxide, the nitrile group is hydrolyzed upon heating. google.comgoogle.com The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The reaction proceeds to form the sodium or barium salt of the carboxylic acid and ammonia (B1221849) gas. google.com Subsequent acidification would then produce the free carboxylic acid.
Alcoholysis:
While less common than hydrolysis, nitriles can undergo alcoholysis in the presence of a strong acid catalyst to form esters. This reaction proceeds via a similar mechanism to hydrolysis, with the alcohol acting as the nucleophile instead of water.
A summary of representative conditions for nitrile hydrolysis, based on general procedures for benzonitriles, is presented in Table 1.
Table 1: Representative Conditions for Nitrile Hydrolysis
| Reaction Type | Reagents | Conditions | Product |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Heat under reflux | Carboxylic acid |
| Alkaline Hydrolysis | Aqueous NaOH or Ba(OH)₂ | Heat under reflux | Carboxylate salt |
Reactivity of the Pyridine (B92270) and Benzonitrile (B105546) Aromatic Rings
The pyridine and benzonitrile rings in this compound are both electron-deficient aromatic systems, which influences their susceptibility to substitution reactions.
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. mdpi.com Furthermore, the formyl group on the pyridine ring is a deactivating group, further reducing the ring's reactivity. Any electrophilic attack would be directed to the positions meta to the existing substituents.
The benzonitrile ring is also deactivated towards EAS due to the electron-withdrawing nitrile group, which is a meta-director. Therefore, forcing conditions would be required for electrophilic substitution on this ring, and the incoming electrophile would be directed to the positions meta to the nitrile group.
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. nih.gov In this compound, the pyridine ring does not have a leaving group at an activated position (ortho or para to the nitrogen). However, the presence of the electron-withdrawing formyl group can further activate the ring for nucleophilic attack.
The benzonitrile ring is generally not reactive towards NAS unless activated by strongly electron-withdrawing groups and a good leaving group at an appropriate position.
N-oxidation:
The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). scripps.edu The resulting pyridine N-oxide is more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine. acs.org N-oxidation can be a strategic step to facilitate further functionalization of the pyridine ring. nih.govosti.gov
Quaternization:
The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. google.com The reactivity of the pyridine towards quaternization is influenced by the electronic nature of the substituents on the ring. The presence of electron-withdrawing groups, such as the formyl and benzonitrile substituents in the target molecule, would decrease the nucleophilicity of the nitrogen atom, making quaternization more challenging and likely requiring more forcing conditions or highly reactive alkylating agents. google.com
A summary of representative conditions for the functionalization of the pyridine nitrogen is presented in Table 2.
Table 2: Representative Conditions for Pyridine Nitrogen Functionalization
| Reaction Type | Reagents | Conditions | Product |
| N-Oxidation | H₂O₂ in Acetic Acid or m-CPBA | Room temperature to gentle heating | Pyridine N-oxide |
| Quaternization | Alkyl halide (e.g., CH₃I) | Heating | Quaternary pyridinium salt |
Derivatization Strategies and Analogue Synthesis Based on 2 5 Formylpyridin 3 Yl Benzonitrile
Synthesis of Advanced Aldehyde Derivatives from 2-(5-Formylpyridin-3-yl)benzonitrile
The formyl group is a highly versatile functional handle for a multitude of chemical transformations. Its electrophilic carbon atom readily participates in nucleophilic addition reactions, while the entire group can be either oxidized to a carboxylic acid or reduced to a hydroxymethyl group.
Oxidation and Reduction Reactions: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(2-cyanophenyl)-5-pyridinecarboxylic acid, using standard oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4). Conversely, reduction of the aldehyde to the primary alcohol, [5-(3-(2-cyanophenyl)pyrid-5-yl)]methanol, can be achieved with mild reducing agents like sodium borohydride (B1222165) (NaBH4) to avoid concomitant reduction of the nitrile group.
Carbon-Carbon Bond Forming Reactions: The aldehyde functionality is an excellent electrophile for reactions that extend the carbon framework. For instance, Wittig reactions with various phosphoranes (Ph3P=CHR) can convert the formyl group into a range of substituted alkenes. Similarly, aldol (B89426) condensations with enolates derived from ketones or esters can be employed to introduce β-hydroxy carbonyl moieties. Grignard and organolithium reagents (R-MgX or R-Li) add to the aldehyde to form secondary alcohols, providing another avenue for introducing diverse substituents.
Derivatization to Imines and Related Compounds: The aldehyde readily condenses with primary amines to form Schiff bases (imines). This reaction is often a precursor to further transformations. For example, reductive amination, where the initially formed imine is reduced in situ (e.g., with sodium cyanoborohydride), provides access to a wide variety of secondary amines. Condensation with hydroxylamine (B1172632) yields the corresponding oxime, while reaction with hydrazine (B178648) or its derivatives produces hydrazones.
Table 1: Selected Derivatizations of the Aldehyde Group
| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |
|---|---|---|---|
| Oxidation | KMnO4 or Jones Reagent | Carboxylic Acid | 3-(2-Cyanophenyl)-5-pyridinecarboxylic acid |
| Reduction | NaBH4 | Primary Alcohol | [5-(3-(2-Cyanophenyl)pyrid-5-yl)]methanol |
| Wittig Reaction | Ph3P=CHR | Alkene | 2-(5-Vinylpyridin-3-yl)benzonitrile |
| Aldol Condensation | Ketone/Ester + Base | β-Hydroxy Carbonyl | 2-(5-(3-Hydroxy-1-phenylbutan-1-yl)pyridin-3-yl)benzonitrile |
| Grignard Reaction | R-MgX | Secondary Alcohol | 2-(5-(1-Hydroxyethyl)pyridin-3-yl)benzonitrile |
| Imine Formation | R-NH2 | Imine (Schiff Base) | N-Benzyl-1-(5-(2-cyanophenyl)pyridin-3-yl)methanimine |
| Reductive Amination | R-NH2, NaBH3CN | Secondary Amine | 1-((5-(2-Cyanophenyl)pyridin-3-yl)methyl)aniline |
| Oxime Formation | NH2OH·HCl | Oxime | 2-(5-(Hydroxyiminomethyl)pyridin-3-yl)benzonitrile |
Synthesis of Nitrile-Modified Compounds from this compound
The nitrile group, while generally less reactive than the aldehyde, offers unique opportunities for derivatization, primarily through hydrolysis, reduction, and cycloaddition reactions. openstax.org
Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. openstax.orggoogle.com Strong acid (e.g., H2SO4) or base (e.g., NaOH) with heating will convert the nitrile to 2-(5-formylpyridin-3-yl)benzoic acid. openstax.org Careful control of reaction conditions, particularly under basic catalysis, can sometimes isolate the intermediate amide, 2-(5-formylpyridin-3-yl)benzamide. openstax.orgnih.gov This transformation is a key step in the nitrile hydratase-amidase pathway observed in some biological systems. nih.gov
Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. However, this would also reduce the aldehyde group. A selective reduction would necessitate protection of the aldehyde (e.g., as an acetal) prior to nitrile reduction, followed by deprotection to yield 2-(aminomethyl)-6-(5-formylpyridin-3-yl)aniline.
Cycloaddition to Tetrazoles: A significant transformation of the nitrile group is its conversion into a 5-substituted-1H-tetrazole ring via [3+2] cycloaddition with an azide (B81097) source, typically sodium azide (NaN3) in the presence of a Lewis acid or an ammonium (B1175870) salt (e.g., NH4Cl). This reaction creates a tetrazole ring, which is often considered a non-classical isostere of a carboxylic acid group. pressbooks.pub The resulting product would be 2-(5-(1H-tetrazol-5-yl)phenyl)pyridine-5-carbaldehyde.
Reaction with Grignard Reagents: Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. openstax.org This provides a method to introduce a keto functionality in place of the nitrile.
Table 2: Selected Derivatizations of the Nitrile Group
| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |
|---|---|---|---|
| Full Hydrolysis | H2SO4/H2O or NaOH/H2O, heat | Carboxylic Acid | 2-(5-Formylpyridin-3-yl)benzoic acid |
| Partial Hydrolysis | H2O2, base (controlled) | Amide | 2-(5-Formylpyridin-3-yl)benzamide |
| Reduction | 1. Acetal protection 2. LiAlH4 3. Deprotection | Primary Amine | 2-(Aminomethyl)-6-(5-formylpyridin-3-yl)aniline |
| Tetrazole Formation | NaN3, NH4Cl | Tetrazole | 2-(5-(1H-Tetrazol-5-yl)phenyl)pyridine-5-carbaldehyde |
| Grignard Addition | R-MgX, then H3O+ | Ketone | 2-(5-Formylpyridin-3-yl)benzoyl derivative |
Elaboration of the Pyridine (B92270) and Benzonitrile (B105546) Ring Systems
Further diversification can be achieved by modifying the aromatic rings themselves. This typically involves electrophilic or nucleophilic aromatic substitution, or modern cross-coupling reactions if appropriate handles (like halides) are present or introduced.
Pyridine Ring Modification: The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution, especially if a leaving group is present. Electrophilic substitution is more challenging and typically requires harsh conditions, with substitution occurring at positions meta to the nitrogen. However, a more versatile approach is the use of transition metal-catalyzed cross-coupling reactions. rsc.orgrsc.org For example, if a bromo or iodo substituent were introduced onto the pyridine ring, Suzuki, Stille, or Sonogashira couplings could be used to install new aryl, vinyl, or alkynyl groups. rsc.org The pyridine nitrogen itself can be N-oxidized, which can alter the reactivity of the ring and facilitate certain substitutions. bris.ac.uk
Benzonitrile Ring Modification: The benzonitrile ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group, particularly at the ortho and para positions. However, without a suitable leaving group, this is not a primary pathway. Electrophilic substitution (e.g., nitration, halogenation) would be directed by both the nitrile (meta-directing) and the pyridine-substituted carbon. The complexity of directing effects makes regioselective substitution challenging. As with the pyridine ring, the most powerful methods for elaboration involve introducing a halogen to enable cross-coupling reactions.
Development of Isosteres and Bioisosteres of this compound
Isosterism and bioisosterism are strategies used to replace functional groups or entire ring systems with others that have similar steric, electronic, or physicochemical properties. pressbooks.pubsilae.itopenaccessjournals.comresearchgate.net This is a key tactic for modifying molecular properties. nih.gov
Functional Group Isosteres:
Aldehyde Isosteres: The formyl group (-CHO) can be replaced by a variety of other functionalities. A common isosteric replacement is the hydroxymethyl group (-CH2OH), obtained by reduction. Another is the carboxylic acid group (-COOH), obtained by oxidation. technologypublisher.com The oxime (=N-OH) is another potential replacement.
Nitrile Isosteres: The most prominent isostere for the nitrile group (-C≡N) is the 5-substituted tetrazole ring, which mimics the acidic properties of a carboxylic acid but has different lipophilicity. pressbooks.pub Other potential replacements include the oxadiazole or thiadiazole ring systems. openaccessjournals.com Halogens, such as bromine or chlorine, can also be considered as isosteres in certain contexts due to similar steric bulk and electronegativity.
Ring System Isosteres:
Pyridine Ring Isosteres: The pyridine ring can be replaced by other six-membered heterocycles like pyrimidine (B1678525), pyrazine, or pyridazine. nih.gov For example, replacing the pyridine with a pyrimidine ring would result in a compound like 2-(5-formylpyrimidin-3-yl)benzonitrile. The position of the nitrogen atoms in these alternative heterocycles significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule. nih.gov
Benzonitrile Ring Isosteres: The benzonitrile ring could be replaced by another substituted aromatic or heteroaromatic system. For example, replacing the benzonitrile with a thiophene (B33073) ring bearing a nitrile group would be a common isosteric substitution. A strategy for converting pyridines into benzonitriles has been developed, suggesting a retrosynthetic path for creating isosteres where the roles of the rings are conceptually swapped. bris.ac.ukresearchgate.net
Table 3: Isosteric Replacements for this compound
| Original Group/Ring | Isosteric Replacement | Rationale |
|---|---|---|
| Formyl (-CHO) | Carboxylic Acid (-COOH) | Similar size, different electronic properties (H-bond donor/acceptor). technologypublisher.com |
| Formyl (-CHO) | Hydroxymethyl (-CH2OH) | Similar size, H-bond donor. |
| Nitrile (-C≡N) | 5-Tetrazolyl | Mimics carboxylic acid acidity and H-bonding. pressbooks.pub |
| Nitrile (-C≡N) | Halogen (e.g., -Cl, -Br) | Similar size and electronegativity. |
| Pyridine Ring | Pyrimidine Ring | Modulates H-bonding and electronics. nih.gov |
| Benzonitrile Ring | Thiophene-carbonitrile Ring | Common aromatic bioisostere. researchgate.net |
Multi-Component Reactions Utilizing this compound as a Core Building Block
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. baranlab.orgresearchgate.netresearchgate.netmdpi.com The aldehyde functionality of this compound makes it an ideal candidate for several well-known MCRs.
Ugi and Passerini Reactions:
The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. researchgate.netresearchgate.netnih.gov Using this compound as the aldehyde component would allow for the rapid generation of a library of complex molecules by simply varying the carboxylic acid and isocyanide inputs. researchgate.netnih.gov
The Ugi four-component reaction (U-4CR) is even more versatile, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. researchgate.netbeilstein-journals.org This reaction provides access to highly complex, peptide-like structures in a single step. beilstein-journals.org The mechanism involves the initial formation of a Schiff base between the aldehyde and the amine, which then reacts with the isocyanide and the carboxylate. beilstein-journals.org
Other MCRs:
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. baranlab.org Utilizing this compound in this reaction would lead to the formation of complex heterocyclic systems incorporating the core scaffold.
The Hantzsch pyridine synthesis could potentially use the aldehyde component to react with two equivalents of a β-ketoester and ammonia (B1221849) or an ammonium salt to form a dihydropyridine (B1217469) derivative. nih.gov
These MCR strategies offer a highly efficient and atom-economical approach to leveraging this compound as a central building block for creating structurally diverse and complex molecular libraries. researchgate.netbeilstein-journals.org
Advanced Spectroscopic and Structural Characterization Methodologies for 2 5 Formylpyridin 3 Yl Benzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-(5-Formylpyridin-3-yl)benzonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial arrangement of atoms.
¹H, ¹³C, and Heteronuclear NMR Techniques
¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional experiments that provide essential information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the electron density around the proton. For instance, protons on the pyridine (B92270) and benzene (B151609) rings will appear in the aromatic region (typically 7-9 ppm), with their exact shifts determined by the electronic effects of the formyl and cyano substituents. The proton of the formyl group (CHO) would exhibit a characteristic downfield shift (around 10 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings will be in the range of 110-160 ppm. The carbon of the cyano group (-CN) typically appears around 115-125 ppm, while the carbonyl carbon of the formyl group is found further downfield, usually in the 190-200 ppm region.
Heteronuclear NMR Techniques: These experiments probe the coupling between different types of nuclei, most commonly ¹H and ¹³C. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for connecting the proton and carbon frameworks of the molecule.
A representative, though not specific to this exact molecule, ¹³C NMR data for a related benzonitrile (B105546) compound shows signals at δ 168.60, 137.94, 134.75, 132.29, 128.60, 125.10, and 21.47 ppm. rsc.org Similarly, ¹H NMR data for a substituted benzonitrile was observed at δ 7.87 (s, 1H), 7.76 (d, J = 7.9 Hz, 2H), 7.34–7.08 (m, 3H), 2.59 (q, J = 14.9 Hz, 2H), and 1.13 (t, J = 7.5 Hz, 3H) ppm. rsc.org
Table 1: Representative NMR Data for Benzonitrile Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| ¹H (Aromatic) | 7.0 - 9.0 | Exact shifts depend on substitution patterns. |
| ¹H (Formyl) | 9.5 - 10.5 | Characteristic downfield signal. |
| ¹³C (Aromatic) | 110 - 160 | Wide range due to electronic effects. |
| ¹³C (Cyano) | 115 - 125 | Relatively sharp signal. |
2D NMR Experiments (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, providing a more complete picture of the molecular structure. harvard.eduhuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.comprinceton.edu In this compound, COSY would show correlations between adjacent protons on the pyridine and benzene rings, helping to assign their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edunih.govepfl.ch This is crucial for assigning the carbon signals based on the already assigned proton spectrum. emerypharma.com Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four). princeton.edunih.govepfl.ch HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.comyoutube.comresearchgate.net For example, the formyl proton would show a correlation to the pyridine ring carbon it is attached to, as well as adjacent carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.eduprinceton.edu NOESY is instrumental in determining the three-dimensional structure and conformation of the molecule by revealing through-space interactions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. rsc.org In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. HRMS can measure the mass of this ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. ub.edu
By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in a tandem mass spectrometer, MS/MS), a characteristic fragmentation pattern is obtained. nih.gov This pattern provides a fingerprint of the molecule and can be used to confirm its structure by identifying the loss of specific neutral fragments.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique that can be used for the analysis of this compound. researchgate.net In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. nih.govrockefeller.edu A common matrix for nonpolar compounds is 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB). researchgate.netnih.gov Similar to ESI, MALDI-HRMS provides the exact mass of the molecular ion. The choice between ESI and MALDI often depends on the specific properties of the analyte and the desired information.
Table 2: Expected HRMS Data for this compound (C₁₃H₈N₂O)
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 209.0715 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. derpharmachemica.comresearchgate.net These techniques are particularly useful for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. The stretching vibration of the cyano group (C≡N) is expected to appear as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The carbonyl group (C=O) of the formyl moiety will give rise to a strong absorption band around 1690-1715 cm⁻¹. The C-H stretching vibrations of the aromatic rings will be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the rings will appear in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations but is based on the inelastic scattering of light. nih.govmdpi.commdpi.com The selection rules for Raman are different from those of IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic rings are also often prominent.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Cyano (C≡N) | Stretching | 2220 - 2260 |
| Carbonyl (C=O) | Stretching | 1690 - 1715 |
| Aromatic C-H | Stretching | > 3000 |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Benzonitrile |
X-ray Crystallography for Solid-State Molecular Structure Elucidation and Conformational Analysis
A comprehensive search for single-crystal X-ray diffraction data for this compound has been conducted. At present, no publicly accessible crystallographic data, including unit cell parameters, space group, bond lengths, bond angles, or detailed conformational analysis, for this specific compound appears to be available in the peer-reviewed scientific literature or crystallographic databases.
Furthermore, crystallographic studies would reveal the nature of intermolecular interactions, such as hydrogen bonding (potentially involving the formyl group), π-π stacking between the aromatic rings, and other van der Waals forces. These interactions govern the molecular packing in the solid state and influence the material's bulk properties.
Computational and Theoretical Chemistry Studies of 2 5 Formylpyridin 3 Yl Benzonitrile
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-(5-Formylpyridin-3-yl)benzonitrile. These methods provide insights into the molecule's stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies of Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule in its most stable electronic state, known as the ground state geometry. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to determine key structural parameters. researchgate.netresearchgate.net
These parameters include the bond lengths between the atoms (e.g., C-C, C-N, C=O), the bond angles defining the shape of the rings and the orientation of the substituent groups, and the dihedral angle describing the rotational relationship between the pyridine (B92270) and benzonitrile (B105546) rings. The planarity of the molecule would be a key point of investigation, as the degree of twisting between the two aromatic rings significantly impacts its electronic properties. Similar studies on related benzonitrile derivatives have shown excellent agreement between theoretically calculated and experimentally determined structural parameters. derpharmachemica.com
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| Pyridine-Benzonitrile Dihedral Angle | 30-45° |
| C≡N Bond Length | ~1.15 Å |
| C=O Bond Length | ~1.22 Å |
| C-C (inter-ring) Bond Length | ~1.48 Å |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Molecular Orbital Analysis and Electronic Descriptors
The electronic behavior of this compound can be elucidated through an analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and kinetic stability. nih.govnih.gov
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzonitrile ring, while the LUMO would likely be distributed over the electron-deficient pyridine ring, particularly the formyl group.
Other important electronic descriptors that would be calculated include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). nih.gov
Electrophilicity Index (ω): A measure of the electrophilic character ( χ²/2η ).
Reaction Mechanism Studies and Transition State Analysis through Computational Modeling
Computational modeling is an invaluable tool for investigating the pathways of chemical reactions involving this compound. For instance, the reactivity of the formyl group in nucleophilic addition reactions or the oxidation of the aldehyde could be studied.
By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. Transition state theory, combined with computational methods, allows for the calculation of activation energies, which are critical for determining reaction rates. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in the reduction of the formyl group, the transition state would show the partial formation of a bond between a hydride and the carbonyl carbon.
Conformational Analysis and Potential Energy Surface Mapping
The presence of a single bond connecting the pyridine and benzonitrile rings allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis of this compound would involve systematically rotating this bond and calculating the energy of the molecule at each step. This process generates a potential energy surface map, which reveals the most stable conformer(s) (energy minima) and the energy barriers to rotation (energy maxima). nih.govnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. derpharmachemica.comresearchgate.net The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching of the C≡N and C=O bonds, and the bending and stretching modes of the aromatic rings. These predicted spectra can be compared with experimental data to confirm the molecule's structure. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. derpharmachemica.com
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.govorganicchemistrydata.org Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound. chemicalbook.comchemicalbook.com These predictions are based on the calculated electron density around each nucleus. Comparing the predicted chemical shifts with experimental spectra helps in the assignment of signals to specific atoms in the molecule.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) (Illustrative) |
| Cyano (C≡N) | Stretching | 2220-2240 |
| Carbonyl (C=O) | Stretching | 1690-1710 |
| Aromatic C-H | Stretching | 3000-3100 |
| Pyridine Ring | Ring Stretching | 1580-1610 |
| Benzene (B151609) Ring | Ring Stretching | 1450-1600 |
Note: These are typical ranges and would be refined by specific calculations.
Molecular Docking and Dynamics Simulations (purely computational, not biological context)
While often used in a biological context, molecular docking and dynamics simulations can also be employed in a purely computational framework to understand intermolecular interactions.
Molecular Docking: This technique could be used to predict how this compound might interact with a defined binding site on a larger, non-biological host molecule or a surface. The simulation would explore different orientations and conformations of the molecule within the site to find the most favorable binding mode, quantified by a scoring function. nih.govplos.orgresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations would model the movement of the atoms of this compound over time. This can provide insights into its conformational flexibility and how it might behave in a simulated solvent environment. By analyzing the trajectory of the simulation, one can understand the dynamic nature of the molecule and the stability of its different conformations.
Synthetic Applications and Methodological Advancements Featuring 2 5 Formylpyridin 3 Yl Benzonitrile
2-(5-Formylpyridin-3-yl)benzonitrile as a Precursor in Diverse Organic Synthesis
The structure of this compound, featuring a reactive aldehyde group and a nitrile group on a biphenyl-like pyridine-benzene scaffold, suggests its potential as a versatile precursor in organic synthesis. The aldehyde can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as Wittig, Grignard, and aldol (B89426) reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
However, specific examples of its use as a building block for more complex molecules, such as pharmaceuticals or functional materials, are not documented in peer-reviewed journals. While related structures like 3-[substituted]-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitriles have been investigated for their pharmacological activity, the direct synthetic utility of this compound remains an underexplored area. google.comnih.gov
Development of Novel Catalytic Transformations for this compound
Modern organic synthesis heavily relies on catalysis to achieve efficient and selective transformations. For a molecule like this compound, several catalytic processes could theoretically be applied. For instance, the pyridine (B92270) and benzonitrile (B105546) rings could be functionalized through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new substituents. The aldehyde group is also amenable to various catalytic reductions or oxidations.
A search of the scientific literature did not yield studies describing novel catalytic methods specifically developed for or applied to this compound. General methodologies for the catalytic cyclotrimerization of other benzonitriles have been reported, but not for this specific substituted pyridine derivative. researchgate.net
Green Chemistry Principles in the Synthesis and Reactions of this compound
Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.comdurham.ac.uk Key principles include the use of renewable feedstocks, improving atom economy, employing safer solvents, and utilizing catalysis. lookchem.commdpi.com
There is no specific information available detailing the application of green chemistry principles to the synthesis or subsequent reactions of this compound. General green approaches, such as microwave-assisted synthesis or the use of eco-friendly solvents, are broadly applicable in pharmaceutical manufacturing but have not been specifically documented for this compound. mdpi.com
Flow Chemistry and Automated Synthesis Approaches
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and potential for automation and scalability. uniqsis.commdpi.comresearchgate.net This technology is increasingly used in the synthesis of active pharmaceutical ingredients (APIs). mdpi.com
The application of flow chemistry for the synthesis or modification of this compound has not been reported. While the synthesis of various heterocyclic compounds has been successfully adapted to flow processes, sometimes in combination with microwave heating or immobilized catalysts, this specific molecule is not among the published examples. durham.ac.uk
Potential in Supramolecular Assembly and Coordination Chemistry
The structure of this compound, with its nitrogen-containing pyridine ring and nitrile group, presents potential ligation sites for coordination to metal centers. This suggests a possible role in the formation of coordination polymers or discrete supramolecular structures. The aromatic rings could also participate in π-π stacking interactions, further contributing to the assembly of larger architectures.
However, there are no crystallographic or solution-state studies in the public domain that investigate the supramolecular chemistry of this compound or its use as a ligand in coordination chemistry.
Future Perspectives in Academic Research on 2 5 Formylpyridin 3 Yl Benzonitrile
Exploration of Unconventional Synthetic Routes and Methodologies
The future synthesis of 2-(5-Formylpyridin-3-yl)benzonitrile is likely to move beyond traditional multi-step sequences towards more elegant and efficient strategies. The development of novel synthetic methods will be crucial for accessing this compound and its derivatives in a practical manner, paving the way for broader applications.
One promising avenue lies in the realm of C-H activation . Direct, regioselective formylation of a pre-existing 3-(2-cyanophenyl)pyridine scaffold would represent a significant leap in efficiency. This approach, while challenging due to the need for precise catalyst control, could dramatically shorten synthetic sequences and improve atom economy. Similarly, the development of novel catalytic systems for the direct cyanation of a 3-substituted pyridine (B92270) bearing a formyl group at the 5-position is another area ripe for exploration.
Multicomponent reactions (MCRs) also offer a powerful platform for the unconventional synthesis of this and related structures. nih.govmdpi.com Designing a one-pot reaction that brings together three or more simple starting materials to construct the this compound core would be a significant advancement. nih.govmdpi.com Such a strategy would not only be highly efficient but also readily adaptable for the creation of diverse molecular libraries for screening purposes.
Furthermore, the exploration of flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly if energetic or unstable intermediates are involved.
Discovery of Novel Reactivity Patterns and Chemical Transformations
The true potential of this compound lies in the unique interplay of its functional groups. Future research will undoubtedly focus on uncovering novel reactivity patterns that arise from the electronic communication between the formyl, pyridine, and benzonitrile (B105546) moieties.
The formyl group is a versatile handle for a vast array of transformations. Beyond standard carbonyl chemistry, future investigations could explore its participation in tandem or cascade reactions . For instance, a reaction initiated at the formyl group could trigger a subsequent cyclization involving the nitrile, leading to the rapid assembly of complex polycyclic heterocyclic systems. researchgate.net The development of catalytic systems that can selectively activate the formyl group in the presence of the nitrile and pyridine functionalities will be key to unlocking such transformations.
The pyridine nitrogen introduces the possibility of N-oxide or pyridinium (B92312) salt formation , which can modulate the reactivity of the entire molecule. acs.org For example, conversion to a pyridinium salt would enhance the electrophilicity of the pyridine ring, potentially opening up new avenues for nucleophilic aromatic substitution or ring-opening reactions.
The nitrile group, while often considered relatively inert, can participate in a variety of transformations. Future work could explore its hydrolysis, reduction to an amine, or its use as a directing group in metal-catalyzed C-H functionalization of the benzonitrile ring. The development of selective methods to transform the nitrile without affecting the formyl group, or vice versa, will be a significant challenge and a testament to the sophistication of future synthetic methodologies.
Integration into Advanced Polyfunctional Molecule Synthesis
As a highly functionalized building block, this compound is primed for integration into the synthesis of more complex and advanced molecules with potential applications in medicinal chemistry and materials science. nih.gov
The presence of three distinct functional groups offers numerous possibilities for stepwise and orthogonal functionalization . This would allow for the controlled and systematic construction of intricate molecular architectures. For example, the formyl group could be used as a point of attachment for one molecular fragment, followed by modification of the nitrile group to introduce a second, and finally, functionalization of the pyridine ring to add a third.
Given the prevalence of pyridine and benzonitrile motifs in pharmaceuticals, this compound could serve as a key intermediate in the synthesis of new drug candidates. nih.govmdpi.com Its rigid structure and multiple points for diversification make it an attractive scaffold for targeting a variety of biological targets.
Emerging Computational and Spectroscopic Approaches for Deeper Understanding
To guide and accelerate the experimental exploration of this compound, advanced computational and spectroscopic techniques will be indispensable.
Density Functional Theory (DFT) calculations will play a crucial role in predicting the molecule's geometric and electronic structure, as well as its reactivity. nih.govnih.gov Computational studies can be used to:
Elucidate the conformational preferences of the molecule.
Predict the regioselectivity of various chemical reactions.
Model the transition states of potential reaction pathways to understand reaction mechanisms.
Simulate spectroscopic data (NMR, IR, Raman) to aid in the characterization of new compounds. ijfans.orgresearchgate.net
Advanced spectroscopic techniques will be essential for the unambiguous characterization of this compound and its derivatives. Two-dimensional NMR techniques , such as COSY, HSQC, and HMBC, will be vital for assigning the proton and carbon signals of this complex aromatic system.
In-situ spectroscopic monitoring of reactions, for example using IR or Raman spectroscopy, could provide valuable kinetic and mechanistic data, allowing for the optimization of reaction conditions and the identification of transient intermediates. The correlation between experimental spectroscopic data and computationally predicted spectra will provide a powerful tool for structural elucidation. neuroquantology.com
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(5-Formylpyridin-3-yl)benzonitrile, and how can purity be optimized?
Answer:
The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to link the pyridine and benzonitrile moieties. For example, a palladium-catalyzed coupling between 5-formylpyridin-3-ylboronic acid and 2-bromobenzonitrile under inert conditions (e.g., N₂ atmosphere) is a common approach . Purification often requires column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures), followed by recrystallization from ethanol or acetonitrile to achieve >95% purity . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) can enhance yield and reduce byproducts.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the formyl proton (~9.8 ppm) and nitrile carbon (~115 ppm) .
- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) validate functional groups .
- High-Resolution Mass Spectrometry (HR-MS) : To verify molecular ion [M+H]⁺ and isotopic patterns.
- Melting Point Analysis : Compare observed values (e.g., 123–124°C for analogous nitriles) with literature to assess crystallinity .
Basic: How do solvent polarity and temperature influence the stability of this compound during storage?
Answer:
The compound is sensitive to hydrolysis due to the nitrile and formyl groups. Store in anhydrous, aprotic solvents (e.g., DMF or DMSO) under inert gas (Ar) at –20°C to prevent degradation . Avoid aqueous or protic solvents, as they may catalyze decomposition. Stability tests via HPLC-UV (λ = 254 nm) over 30 days can identify optimal conditions .
Advanced: What role does this compound play in thermally activated delayed fluorescence (TADF) materials for OLEDs?
Answer:
The formyl and nitrile groups enhance electron-withdrawing capacity, stabilizing charge-transfer states in TADF emitters. Computational modeling (e.g., DFT) predicts a small singlet-triplet energy gap (ΔEST < 0.3 eV), crucial for efficient reverse intersystem crossing . Experimental validation involves doping the compound into host matrices (e.g., CBP) and measuring photoluminescence quantum yields (PLQY) >70% in vacuum-deposited films .
Advanced: How can structure-activity relationships (SARs) be explored for this compound in kinase inhibition studies?
Answer:
Modify the pyridine ring (e.g., introducing methyl or trifluoromethyl groups) and assess inhibitory potency against kinases like EGFR or VEGFR2 via in vitro assays . Use X-ray crystallography to resolve binding modes with kinase domains, focusing on hydrogen bonds between the formyl group and conserved lysine residues. Compare IC₅₀ values of analogs to identify critical substituents .
Advanced: What strategies enable efficient cross-coupling of this compound in complex molecule synthesis?
Answer:
The nitrile group directs regioselective C–H functionalization. For example, employ Pd-catalyzed C–H arylation at the pyridine’s 4-position using aryl iodides . Optimize ligand systems (e.g., BrettPhos) to suppress side reactions. Reaction monitoring via LC-MS ensures intermediate stability. Post-functionalization (e.g., reducing the formyl to hydroxymethyl) expands utility in drug discovery .
Advanced: How should researchers resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies arise from solvent purity and measurement methods. Use standardized protocols:
- Dynamic Light Scattering (DLS) : Quantify aggregation in DMSO/water mixtures.
- UV-Vis Spectroscopy : Measure absorbance at saturation (e.g., λ = 280 nm) .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>200°C) to rule out degradation during testing .
Advanced: What computational tools are effective for designing this compound analogs with enhanced photophysical properties?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict absorption/emission wavelengths .
- Molecular Dynamics (MD) : Simulate packing in solid-state to optimize crystallinity for OLED applications.
- QSAR Models : Corlate substituent electronegativity with TADF efficiency using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
